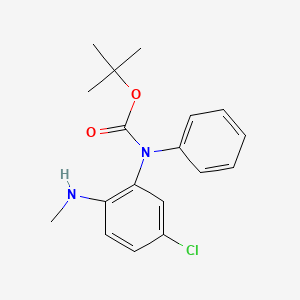
Adenosine 5'-Diphosphate-15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-Diphosphate-15N5 is a labeled analogue of adenosine diphosphate, where the nitrogen atoms in the adenine moiety are replaced with the isotope nitrogen-15. This compound is primarily used in biochemical and physiological research to study nucleotide metabolism and energy transfer processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Diphosphate-15N5 involves the incorporation of nitrogen-15 into the adenine ring. This can be achieved through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors during the synthesis of adenine. The adenine is then coupled with ribose to form adenosine, which is subsequently phosphorylated to produce adenosine 5’-diphosphate .
Industrial Production Methods
Industrial production of Adenosine 5’-Diphosphate-15N5 typically involves large-scale synthesis using nitrogen-15 labeled precursors. The process includes the fermentation of microorganisms that can incorporate nitrogen-15 into their nucleotides, followed by extraction and purification of the labeled adenosine diphosphate .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-Diphosphate-15N5 undergoes various chemical reactions, including:
Phosphorylation: Conversion to adenosine triphosphate.
Dephosphorylation: Conversion to adenosine monophosphate.
Hydrolysis: Breakdown into adenosine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of ATP and kinase enzymes.
Dephosphorylation: Catalyzed by phosphatase enzymes.
Hydrolysis: Can occur under acidic or basic conditions.
Major Products Formed
Phosphorylation: Adenosine triphosphate.
Dephosphorylation: Adenosine monophosphate.
Hydrolysis: Adenosine and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-Diphosphate-15N5 is used extensively in scientific research, including:
Chemistry: Studying nucleotide interactions and energy transfer mechanisms.
Biology: Investigating cellular metabolism and signaling pathways.
Medicine: Exploring potential therapeutic applications in metabolic disorders.
Industry: Used in the production of labeled nucleotides for research and diagnostic purposes
Wirkmechanismus
Adenosine 5’-Diphosphate-15N5 exerts its effects by participating in nucleotide metabolism and energy transfer processes. It acts as a substrate for various enzymes, including kinases and phosphatases, which catalyze its conversion to other nucleotides. The labeled nitrogen-15 atoms allow researchers to trace the metabolic pathways and study the dynamics of nucleotide interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-Monophosphate-15N5: A labeled analogue with one phosphate group.
Adenosine 5’-Triphosphate-15N5: A labeled analogue with three phosphate groups.
Guanosine 5’-Diphosphate-15N5: A similar compound with guanine instead of adenine
Uniqueness
Adenosine 5’-Diphosphate-15N5 is unique due to its specific labeling with nitrogen-15, which allows for detailed studies of nucleotide metabolism and energy transfer. This isotopic labeling provides a distinct advantage in tracing and analyzing biochemical pathways .
Eigenschaften
Molekularformel |
C10H15N5O10P2 |
|---|---|
Molekulargewicht |
432.17 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1 |
InChI-Schlüssel |
XTWYTFMLZFPYCI-URSNMGFWSA-N |
Isomerische SMILES |
C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
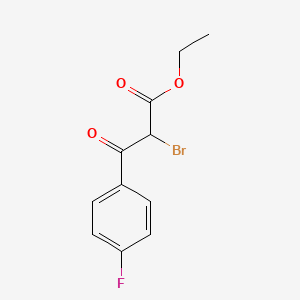
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
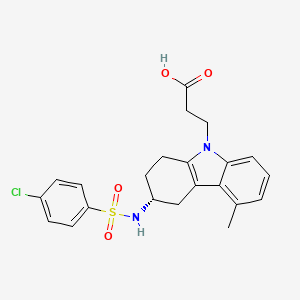
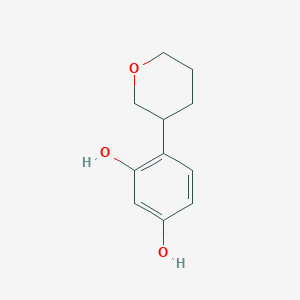
![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)
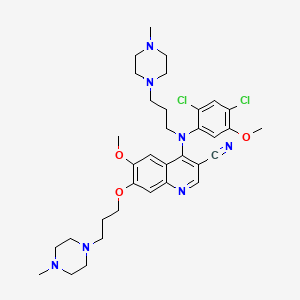
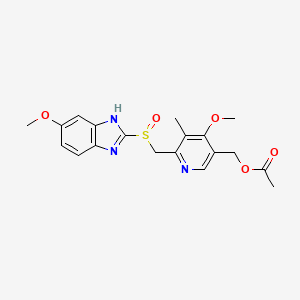
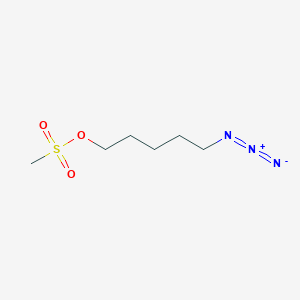
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
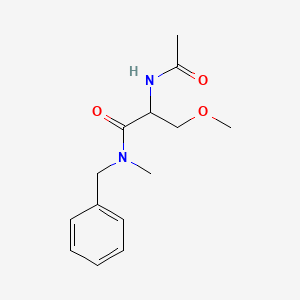
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
